molecular formula C11H9ClFNO B8642365 4-(Chloromethyl)-2-(4-fluoro-3-methylphenyl)-1,3-oxazole

4-(Chloromethyl)-2-(4-fluoro-3-methylphenyl)-1,3-oxazole

Cat. No. B8642365
M. Wt: 225.64 g/mol
InChI Key: PREXEIDSIGWUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-2-(4-fluoro-3-methylphenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C11H9ClFNO and its molecular weight is 225.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Chloromethyl)-2-(4-fluoro-3-methylphenyl)-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-2-(4-fluoro-3-methylphenyl)-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9ClFNO

Molecular Weight

225.64 g/mol

IUPAC Name

4-(chloromethyl)-2-(4-fluoro-3-methylphenyl)-1,3-oxazole

InChI

InChI=1S/C11H9ClFNO/c1-7-4-8(2-3-10(7)13)11-14-9(5-12)6-15-11/h2-4,6H,5H2,1H3

InChI Key

PREXEIDSIGWUFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=CO2)CCl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.00 g (12.80 mmol) of 4-fluoro-3-methylbenzamide and 1.79 g (14.08 mmol) of 1,3-dichloro-acetone are stirred at 130° C. for 2 days. A melt is formed. The mixture is then cooled to RT, 3.0 ml of conc. sulfuric acid are added carefully at this temperature and the mixture is stirred for 15 min. The resulting suspension is poured into 20 ml of ice-water and stirred at RT overnight. The precipitate formed is filtered off and dried at 40° C. in a vacuum drying cabinet overnight.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
solvent
Reaction Step Three

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